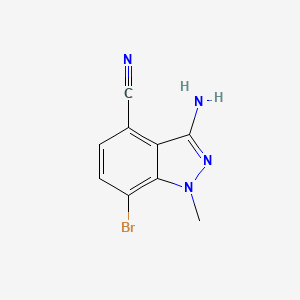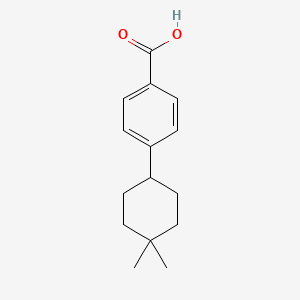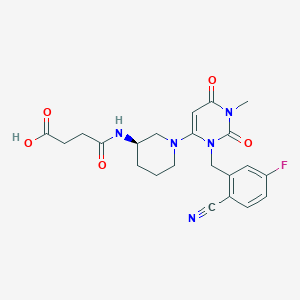
(R)-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorobenzyl group, and a tetrahydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of the tetrahydropyrimidinyl core, the introduction of the cyano and fluorobenzyl groups, and the final coupling with the piperidinyl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorobenzyl group provides a useful handle for fluorescence-based assays.
Medicine
In medicine, ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique structure allows for the exploration of new catalytic pathways and the optimization of existing processes.
作用機序
The mechanism of action of ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif but different functional groups.
(-)-Carvone: A natural compound with bioactive properties.
Uniqueness
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is unique due to its combination of a cyano group, a fluorobenzyl group, and a tetrahydropyrimidinyl moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C22H24FN5O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
4-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24FN5O5/c1-26-20(30)10-19(27-8-2-3-17(13-27)25-18(29)6-7-21(31)32)28(22(26)33)12-15-9-16(23)5-4-14(15)11-24/h4-5,9-10,17H,2-3,6-8,12-13H2,1H3,(H,25,29)(H,31,32)/t17-/m1/s1 |
InChIキー |
QIJKBSCWMVFRIX-QGZVFWFLSA-N |
異性体SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)NC(=O)CCC(=O)O |
正規SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


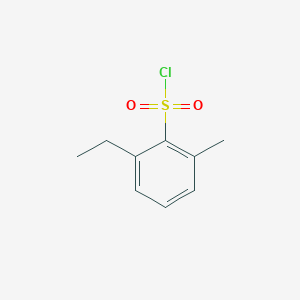

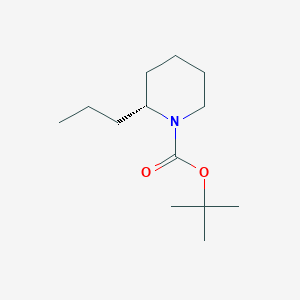
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
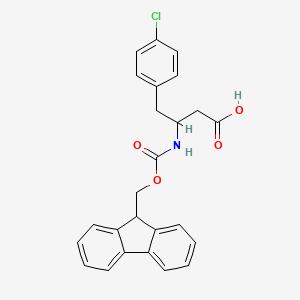
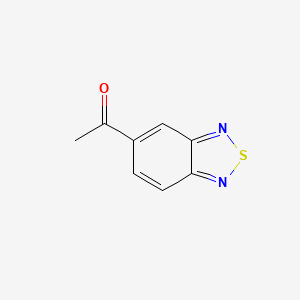
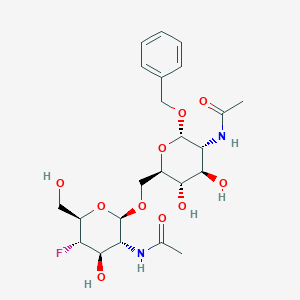
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
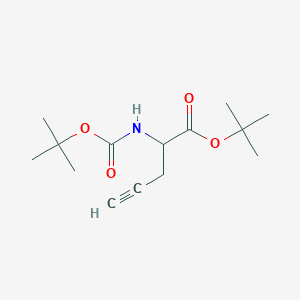
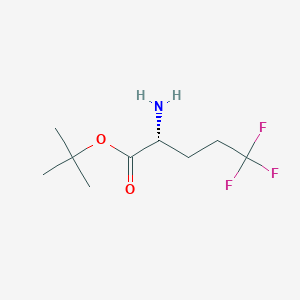
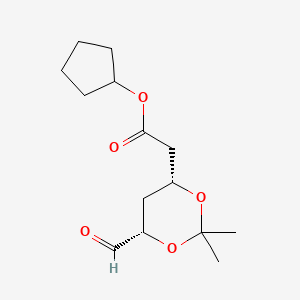
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
